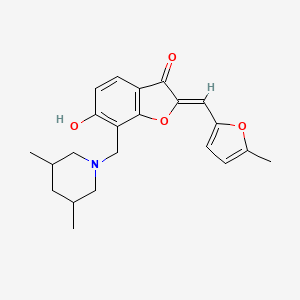

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Description

(Z)-7-((3,5-Dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a complex substitution pattern. Its core structure includes a benzofuran-3(2H)-one scaffold, a hydroxyl group at position 6, a (3,5-dimethylpiperidin-1-yl)methyl group at position 7, and a (5-methylfuran-2-yl)methylene moiety at position 2. The Z-configuration of the exocyclic double bond at position 2 is critical for its stereochemical identity.

Benzofuran-3(2H)-one derivatives are structurally related to natural acylphloroglucinols and aruannones, which exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s synthesis likely involves condensation reactions similar to those reported for analogous acyl-aruannones, where α,β-dicarbonyl compounds react with benzofuran-3(2H)-one under catalytic conditions . Structural elucidation of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-13-8-14(2)11-23(10-13)12-18-19(24)7-6-17-21(25)20(27-22(17)18)9-16-5-4-15(3)26-16/h4-7,9,13-14,24H,8,10-12H2,1-3H3/b20-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUCZYAOTJBNPJ-UKWGHVSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(O4)C)/C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofuran derivatives are known for a wide range of pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Benzofuran derivatives often exhibit their biological activities through several mechanisms, including:

- Inhibition of Enzymatic Activity : Some benzofurans act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

- Antioxidant Activity : Many compounds in this class can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells via mitochondrial pathways.

1. Anticancer Activity

Recent studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, a related compound exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and increasing reactive oxygen species (ROS) levels. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (leukemia) | 10 | Apoptosis via ROS generation |

| MCF7 (breast) | 15 | Mitochondrial dysfunction |

| A431 (epidermoid) | 20 | Caspase activation |

2. Anti-inflammatory Effects

Benzofuran derivatives have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, one study reported a compound that reduced TNF-alpha levels by up to 93.8% in vitro . This suggests potential applications in treating chronic inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound is notable, with studies indicating it can effectively scavenge free radicals. This activity is crucial for protecting cells from oxidative damage associated with various diseases .

Case Study 1: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of several benzofuran derivatives on K562 leukemia cells. The results indicated that the tested compound significantly reduced cell viability over a 72-hour period, with an IC50 value demonstrating potent anticancer activity. Flow cytometry analysis confirmed the induction of apoptosis through increased ROS levels and caspase activation .

Case Study 2: Anti-inflammatory Action

In another investigation, the compound was tested for its ability to modulate inflammatory responses in macrophage cells. It was observed that treatment led to a marked decrease in the secretion of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Properties

1.1 Anti-inflammatory Effects

Benzofuran derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one exhibit significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8). For instance, a related benzofuran derivative demonstrated a reduction in TNF and IL levels by up to 98% in vitro, showcasing its potential for managing chronic inflammatory disorders .

1.2 Antioxidant Activity

Benzofuran compounds are also noted for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders. The antioxidant activity is often linked to the presence of hydroxyl groups in their structure, enhancing their ability to donate electrons and neutralize reactive oxygen species .

1.3 Anticancer Potential

Recent studies have highlighted the anticancer properties of benzofuran derivatives. The compound may act by inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways including the modulation of NF-kB signaling . Additionally, certain benzofurans have shown promise in targeting specific cancer types by interfering with critical cellular processes involved in tumor growth.

Case Studies and Experimental Findings

Several experimental studies have documented the efficacy of benzofuran derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in TNF levels by 93% using a related benzofuran compound. |

| Study B | Showed that a similar compound inhibited IL production effectively without cytotoxic effects on normal cells. |

| Study C | Reported that benzofuran derivatives induced apoptosis in breast cancer cell lines through caspase activation. |

These findings underscore the therapeutic potential of compounds like this compound across various medical fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include other benzofuran-3(2H)-one derivatives with variations in substituents at positions 2, 6, and 5. Below is a comparative analysis:

Key Observations:

- Stereochemical Control : The target compound’s Z-configuration contrasts with the E-isomer dominance reported in solventless, clay-catalyzed syntheses of simpler analogues . Achieving Z-selectivity may require tailored catalysts or steric effects from the 3,5-dimethylpiperidine group.

Pharmacological Potential

- Anticancer Activity : Analogues with hydroxyl or piperidine groups show moderate cytotoxicity against cancer cell lines.

- Antimicrobial Effects : Furyl-substituted derivatives exhibit activity against Gram-positive bacteria. The target compound’s unique substitutions may enhance these properties, though empirical validation is needed.

Q & A

Q. What are the key synthetic routes for preparing (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one?

Answer: The synthesis typically involves a multi-step approach:

Core benzofuran formation : Condensation of a hydroxy-substituted benzofuran-3-one precursor (e.g., 6-hydroxybenzofuran-3-one) with 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the exocyclic methylene group .

Piperidinylmethyl introduction : The 3,5-dimethylpiperidine moiety is introduced via nucleophilic substitution or reductive amination, requiring careful control of reaction time (12–24 hours) and temperature (60–80°C) to avoid side products .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are used to isolate the Z-isomer, confirmed by HPLC (>95% purity) .

Q. Key Table: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent (Step 1) | Ethanol/MeOH | Maximizes aldehyde reactivity |

| Temperature (Step 2) | 60–80°C | Prevents decomposition of piperidine |

| Reaction Time (Step 2) | 12–24 hours | Ensures complete substitution |

Q. How is the structural integrity of this compound validated?

Answer: A combination of analytical techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the exocyclic methylene group (δ 6.2–6.8 ppm for vinyl protons) and the presence of the 3,5-dimethylpiperidine moiety (δ 2.4–3.1 ppm for N-CH₂ and methyl groups) .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) confirms no residual starting materials .

Q. What preliminary biological screening approaches are recommended for this compound?

Answer: Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

- Antioxidant Potential : DPPH radical scavenging assays to evaluate ROS inhibition .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Answer: Contradictions often arise from:

- Solubility issues : Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS over 24 hours .

- Metabolic inactivation : Perform liver microsome assays to identify rapid degradation pathways .

- Off-target effects : Combine transcriptomic profiling (RNA-seq) and target-specific assays (e.g., kinase inhibition panels) to clarify mechanisms .

Case Study : A benzofuran analog showed poor cellular activity despite high in vitro binding affinity. Metabolite ID revealed rapid glucuronidation, prompting structural modification (e.g., fluorination) to block metabolic sites .

Q. What strategies optimize the reaction yield and stereoselectivity of the Z-isomer?

Answer:

- Catalytic Control : Use chiral bases (e.g., cinchona alkaloids) or Lewis acids (e.g., ZnCl₂) to favor Z-configuration during the condensation step .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rate but may reduce stereoselectivity; ethanol/water mixtures balance both .

- Temperature Gradients : Lower temperatures (0–25°C) during imine formation reduce thermal isomerization .

Q. How can computational methods predict and enhance the compound’s bioactivity?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like DNA gyrase (for antimicrobial activity) or topoisomerase II (anticancer) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the furan) with bioactivity using MOE or Schrödinger .

- ADME Prediction : SwissADME or pkCSM evaluates intestinal absorption (e.g., %HIA >70% for oral bioavailability) .

Q. What mechanistic studies elucidate the compound’s mode of action?

Answer:

- Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies affinity for targets like β-tubulin (anticancer) or bacterial efflux pumps .

- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial depolarization) confirms apoptosis induction .

- Proteomics : SILAC-based profiling identifies downstream signaling pathways (e.g., MAPK/ERK inhibition) .

Q. How do structural analogs compare in terms of activity and stability?

Answer: Comparative analysis (e.g., replacing 5-methylfuran with thiophene or altering piperidine substituents) reveals:

- Enhanced Stability : Fluorinated analogs resist oxidative degradation .

- Activity Trade-offs : Thiophene derivatives show stronger antimicrobial activity but higher cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.